

Boscalid resistance frequency testing

Clarireedia spp.

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Compound Focus: Boscalid

CAS No.: 188425-85-6

Cat. No.: S565657

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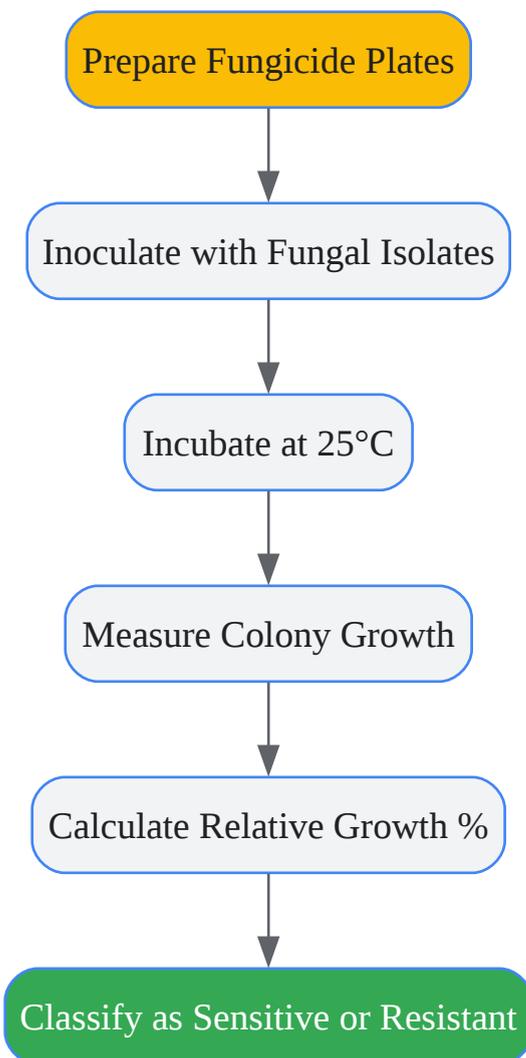
In Vitro Sensitivity Assay

This method determines the sensitivity of a fungal isolate to a fungicide by measuring growth inhibition on amended agar plates.

- **Primary Fungicide:** Prepare a stock solution of technical-grade **boscalid** (98.5% a.i.) in acetone or methanol, typically at 10 mg/mL [1]. Store at 4°C and dilute as required.
- **Negative Control:** Use sterile solvent (e.g., acetone) in the agar for the control group.
- **Culture Medium:** Potato Dextrose Agar (PDA) or Minimum Medium (MM) can be used [2] [1].
- **Amendment Procedure:** Add the appropriate volume of **boscalid** stock to cooled, molten agar to achieve a discriminatory dose. Research uses a range of concentrations; a dose of **10 µg/mL** is used to screen for resistance [2]. A full dose-response curve using a series of concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL) is needed to calculate the effective concentration that inhibits growth by 50% (EC₅₀) [3].
- **Fungal Isolates:** Obtain pure cultures of *Clarireedia* spp. from infected turfgrass leaf tissue [4] [1].
- **Inoculation:** Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing colony onto the center of the amended and control plates [2].

- **Incubation:** Incubate plates at 25°C for 3-7 days [2].
- **Data Collection:** Perpendicularly measure the diameter of the fungal colony on each plate. Calculate the percentage of relative mycelial growth for each concentration compared to the non-amended control [2].
- **Resistance Determination:** Isolates showing significant growth at the discriminatory dose (e.g., 10 µg/mL) are considered resistant. Categorize isolates based on their EC₅₀ values or relative growth percentages compared to known sensitive and resistant control isolates.

The workflow for this procedure is summarized below.



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Molecular Detection of Target-Site Mutations

This method identifies known genetic mutations associated with **boscalid** resistance, allowing for rapid screening.

- **DNA Extraction:** Extract genomic DNA from mycelial mats scraped from cultured plates using a CTAB method or commercial kits [1].
- **Target Genes:** Amplify and sequence the genes encoding the Succinate Dehydrogenase (SDH) complex subunits, particularly **SdhB, SdhC, and SdhD** [2] [3].
- **PCR Amplification:** Use specific primers to amplify the target SDH gene fragments. A standard PCR protocol includes an initial denaturation (e.g., 94°C for 2 min), 30-35 cycles of denaturation, annealing (e.g., 57°C for 30 s), and extension (e.g., 72°C for 1 min), followed by a final extension (e.g., 72°C for 10 min) [1].
- **Mutation Analysis:** Sequence the PCR products and align them with sequences from sensitive isolates. Key mutations known to confer **boscalid** resistance in *Clariireedia* spp. and other fungi include:
 - **SdhB:** H267Y, H272L/R/T, H277L/R/Y [2] [3].
 - **SdhC:** G91R, A86V, G151R (H151R in some nomenclature) [2] [3].
 - **SdhD:** Various point mutations such as D124E/N, H133P/R [3].

Boscalid Resistance Frequency and Sensitivity Data

Resistance frequency varies by location, species, and fungicide application history. The tables below summarize key findings from recent studies.

Table 1: Documented Mutations in *Clariireedia* spp. Linked to SDHI Resistance

SDH Subunit	Amino Acid Change	Associated Fungicide(s)	Reference Pathogen
SdhB	H267Y	Boscalid, Penthiopyrad	<i>C. jacksonii</i> [2]
SdhC	G91R	Boscalid, Fluxapyroxad, Isofetamid, Penthiopyrad	<i>C. jacksonii</i> [2]
SdhC	A86V	Primarily Fluopyram	<i>P. xanthii</i> (cucurbits) [3]

SDH Subunit	Amino Acid Change	Associated Fungicide(s)	Reference Pathogen
SdhC	G151R (H151R)	Primarily Boscalid	<i>P. xanthii</i> (cucurbits) [3]

Table 2: In Vitro Sensitivity of *Clariireedia* spp. to Common Fungicides

This data illustrates the broader context of fungicide resistance. **Boscalid** resistance often occurs alongside resistance to other chemical classes, known as Multi-Drug Resistance (MDR) [4] [2].

Fungicide (FRAC Group)	Pathogen Species	Sensitive Isolates	Resistant Isolates	Notes	Reference
Boscalid (SDHI, 7)	<i>Clariireedia</i> spp. (GA, US)	Data not specified	Data not specified	Resistance is not yet widespread but confirmed [5].	
Thiophanate-methyl (MBC, 1)	<i>Clariireedia</i> spp. (GA, US)	77/79 (97.5%)	2/79 (2.5%)	Resistance is common in the U.S. [4] [5].	[4]
Propiconazole (DMI, 3)	<i>Clariireedia</i> spp. (GA, US)	27/79 (34.2%)	52/79 (65.8%)	Reduced sensitivity to DMIs is frequently reported [4].	[4]
Boscalid (SDHI, 7)	<i>P. xanthii</i> (Cucurbits, Spain)	62.1% (of 298)	37.9% (of 298)	Shows resistance can become established in field populations [3].	[3]

Interpretation and Application Notes

- **Species-Specific Sensitivity:** Research confirms that different *Clariireedia* species (e.g., *C. jacksonii*, *C. monteithiana*) exhibit **differential inherent sensitivity** to **boscalid**, even without prior fungicide exposure [1] [6]. Accurate species identification is crucial for interpreting sensitivity test results.

- **Multi-Drug Resistance (MDR):** Be aware of MDR, where resistance to **boscalid** may co-occur with resistance to unrelated fungicides (e.g., DMIs, dicarboximides) due to overexpression of efflux transporters, not target-site mutations [2].
- **Control Isolates:** Always include confirmed sensitive and resistant control isolates in your assays to ensure accuracy and reliability.
- **Integrated Approach:** For a comprehensive resistance monitoring program, combine in vitro assays with molecular techniques. Phenotypic testing detects resistance regardless of mechanism, while genotypic testing offers a rapid, high-throughput screening method.

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